molecular formula C11H9N3O2 B12119030 2-(Pyrimidin-2-ylamino)benzoic acid

2-(Pyrimidin-2-ylamino)benzoic acid

Cat. No.: B12119030
M. Wt: 215.21 g/mol
InChI Key: NNTYAXNEQRSVAQ-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylamino)benzoic acid is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 2-aminopyrimidine with 2-chlorobenzoic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-(Pyrimidin-2-ylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in preclinical studies as an anticancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an antagonist to retinoid X receptor alpha (RXRα), leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound’s ability to modulate these pathways makes it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-2-ylamino)benzoic acid stands out due to its unique combination of a pyrimidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-(pyrimidin-2-ylamino)benzoic acid

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-4-1-2-5-9(8)14-11-12-6-3-7-13-11/h1-7H,(H,15,16)(H,12,13,14)

InChI Key

NNTYAXNEQRSVAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC=CC=N2

Origin of Product

United States

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